ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, also known as ethyl 6-bromo-1H-benzimidazole-2-carboxylate, is a derivative of imidazole . Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, suggesting that they have various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-1H-benzo[d]imidazole with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzimidazole ring.
Hydrolysis: The major product is 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-benzo[d]imidazole: Lacks the ester group present in ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.
6-Bromo-2-ethyl-1H-benzimidazole: Has a different substitution pattern on the benzimidazole ring.
5-Bromo-1H-benzo[d]imidazol-2-amine: Contains an amine group instead of the ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPYWQBBAFDQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657857 |
Source
|
Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144167-50-0 |
Source
|
Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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